

literature review on octyl nitrite chemical reactions

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An In-depth Technical Guide to the Chemical Reactions of Octyl Nitrite

For researchers, scientists, and drug development professionals, understanding the chemical reactivity of alkyl nitrites is crucial for their application in synthesis and pharmacology. **Octyl nitrite**, as a member of this class, undergoes a variety of chemical transformations, including photochemical reactions, thermal decomposition, and reactions with nucleophiles like amines and thiols. This guide provides a comprehensive overview of the core chemical reactions of **octyl nitrite**, presenting quantitative data, detailed experimental protocols, and visualizations of key reaction pathways.

Photochemical Reactions

Photolysis of **octyl nitrite**, particularly the Barton reaction, represents a significant area of its chemistry, enabling the functionalization of unactivated C-H bonds.

The Barton Reaction

The Barton reaction is a photochemical process that involves the photolysis of an alkyl nitrite to generate a δ -nitroso alcohol.^{[1][2]} This reaction proceeds via a free radical mechanism, initiated by the homolytic cleavage of the O-N bond in the nitrite ester upon UV irradiation.^{[2][3]} The resulting alkoxy radical abstracts a hydrogen atom from the δ -carbon, followed by recombination of the resulting alkyl radical with the nitric oxide radical. The product, a δ -nitroso alcohol, often tautomerizes to the more stable δ -hydroxy oxime.^{[1][2]}

The mechanism's selectivity for the δ -hydrogen is a key feature, arising from the stability of the six-membered transition state involved in the intramolecular hydrogen abstraction.[1][3]



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Mechanism of the Barton Reaction.

Experimental Protocol: General Barton Reaction

The following is a generalized experimental protocol for carrying out a Barton reaction with an alkyl nitrite like **octyl nitrite**.

- Preparation of the Alkyl Nitrite: The alkyl nitrite starting material is often prepared *in situ* or used directly. For example, corticosterone acetate can be allowed to react with nitrosyl chloride in dry pyridine to yield the corresponding nitrite ester.[1]
- Photolysis: The solution of the alkyl nitrite in a suitable solvent (e.g., benzene) is irradiated with a high-pressure mercury lamp under an inert atmosphere.[1]
- Work-up: Following irradiation, the reaction mixture is treated with aqueous sodium nitrite to convert the nitroso compound to the oxime.[4] The product is then extracted and purified by chromatography.

Thermal Decomposition

The thermal decomposition of alkyl nitrites provides another pathway for generating alkoxy radicals. In the case of optically active **2-octyl nitrite**, pyrolysis yields 2-octanol and 2-octanone. A key finding from these studies is that the 2-octanol produced retains its optical activity, suggesting that the secondary alkoxy radical is optically stable and does not undergo racemization.

A proposed mechanism for the thermal decomposition involves the initial homolytic cleavage of the O-N bond to form an alkoxy radical and nitric oxide. The alkoxy radical can then abstract a

hydrogen atom from another nitrite molecule, leading to the formation of an alcohol and a new radical species that subsequently decomposes.

Trans-nitrosation and Synthesis

Octyl nitrite can be synthesized and can itself participate in trans-nitrosation (transesterification) reactions. These are typically acid-catalyzed exchange reactions with other alcohols.^[5]

Synthesis of Octyl Nitrite

A common method for the synthesis of alkyl nitrites is the reaction of an alcohol with sodium nitrite in the presence of an acid, such as sulfuric acid.^{[6][7]}

Experimental Protocol: Synthesis of 1-Octyl Nitrite

A detailed procedure for the synthesis of 1-nitrooctane from 1-bromoocetane and silver nitrite also yields **1-octyl nitrite** as a byproduct.^[8]

- Reaction Setup: A mixture of 1-bromoocetane and silver nitrite in anhydrous ether is stirred in a three-necked flask equipped with a dropping funnel, reflux condenser, and stirrer, and cooled in an ice-water bath.^[8]
- Reaction Execution: The mixture is stirred for 24 hours in the ice bath, followed by stirring at room temperature for approximately 40 hours.^[8]
- Isolation and Purification: The silver salts are removed by filtration, and the ethereal solution containing the products is washed. The ether is removed by distillation, and the residue is fractionated under reduced pressure to yield **1-octyl nitrite** (b.p. 37°C/3 mm) and 1-nitroocetane.^[8]

Trans-nitrosation Reactions

The equilibrium for the trans-nitrosation reaction between **2-octyl nitrite** and various alcohols has been studied. The equilibrium constants (K) for these reactions in carbon tetrachloride are summarized in the table below.^[5]

Reactant 1	Reactant 2	Equilibrium Constant (K)
2-Octyl nitrite	n-Propyl alcohol	1.6
2-Octyl nitrite	i-Propyl alcohol	0.51
2-Octyl nitrite	t-Amyl alcohol	0.28

Table 1: Equilibrium constants for the equimolar reaction of **2-octyl nitrite** with various alcohols in carbon tetrachloride.[5]

It is noted that t-butyl nitrite is generally more effective than **2-octyl nitrite** in converting alcohols into their corresponding nitrites.[5]

Reactions with Amines

Alkyl nitrites, including **octyl nitrite**, are known to react with amines. The nature of the product depends on whether the amine is primary, secondary, or tertiary. The reaction is initiated by the in-situ formation of the nitrosonium ion (NO^+) from the alkyl nitrite in an acidic medium.[9][10]

With primary aliphatic amines, the reaction typically leads to the formation of an unstable diazonium salt, which readily decomposes to a carbocation and nitrogen gas. The carbocation can then undergo various reactions, leading to a mixture of products.[9]



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Reaction of a primary amine with nitrous acid.

Reactions with Thiols

The reaction of alkyl nitrites with thiols is a common method for the synthesis of S-nitrosothiols (RSNOs).[11] This reaction's kinetics are dependent on pH and the concentration of the thiolate anion.[11] S-nitrosothiols are important biological molecules and can be a source of nitric

oxide. Their decomposition can be catalyzed by Cu⁺ ions, which can be formed by the reduction of Cu²⁺ by the thiolate ion.[12]

The formation of S-nitrosothiols from thiols and alkyl nitrites is a key reaction in understanding the biological activity of these compounds.

Analytical Methods

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of alkyl nitrites and their reaction products.[13][14] Headspace GC-MS can be used to identify the chemical composition of alkyl nitrite samples, including degradation products that may form upon exposure to light and air.[14] These analytical methods are crucial for quality control and for studying the kinetics and mechanisms of the reactions described in this guide. Stable-isotope dilution GC-MS has also been employed to study the reactions of nitrites in biological systems.[15]

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